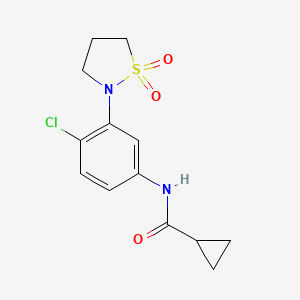

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3S/c14-11-5-4-10(15-13(17)9-2-3-9)8-12(11)16-6-1-7-20(16,18)19/h4-5,8-9H,1-3,6-7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMKSSWRSBZDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3CC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps:

-

Formation of the Isothiazolidine Ring: : The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent. This step requires careful control of temperature and pH to ensure the correct formation of the dioxidoisothiazolidine structure.

-

Chlorination of the Phenyl Ring: : The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position.

-

Coupling Reaction: : The chlorinated phenyl ring is then coupled with the isothiazolidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.

-

Cyclopropanecarboxamide Formation: : Finally, the intermediate is reacted with cyclopropanecarboxylic acid or its derivatives under amide formation conditions, typically using a dehydrating agent like carbodiimide or a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, which can be further oxidized to sulfone derivatives.

-

Reduction: : Reduction reactions can target the nitro groups (if present) or the isothiazolidine ring, converting it to a thiazolidine or other reduced forms.

-

Substitution: : The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be used under basic or neutral conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Reduced forms of the isothiazolidine ring.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

-

Medicinal Chemistry: : It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets in novel ways.

-

Biological Research: : The compound can be used to study the effects of isothiazolidine derivatives on cellular processes, including their potential as enzyme inhibitors or modulators of signaling pathways.

-

Materials Science: : Its unique chemical structure could be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through its various functional groups. The isothiazolidine ring, in particular, might form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Hypothetical Physicochemical Properties (Estimated)

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₁ClN₂O₄S₂

- Molecular Weight : 429.0 g/mol

- CAS Number : 950474-51-8

Synthesis

The synthesis of this compound generally involves several steps:

- Nitration and Reduction : Nitration of 4-chloroaniline followed by reduction to obtain the corresponding amine.

- Cyclization : Reaction of the amine with isothiazolidine-1,1-dioxide.

- Acylation : Acylation of the isothiazolidinyl derivative with cyclopropanecarboxylic acid chloride.

Anti-inflammatory Activity

Research indicates that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl) have demonstrated significant anti-inflammatory properties. For instance, a study evaluating various derivatives showed that certain compounds exhibited considerable inhibition of paw edema in a rat model, suggesting their potential as anti-inflammatory agents .

| Compound | Dose (mg/kg) | Inhibition after 3 h (%) | Inhibition after 6 h (%) |

|---|---|---|---|

| C-1 | 30 | 3.28 ± 0.28 | 58.24 |

| C-4 | 30 | 1.62 ± 0.27 | 70.98 |

| Control | - | 0.36 ± 0.28 | - |

| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |

This table summarizes the anti-inflammatory effects observed in different test compounds compared to the control and standard drug indomethacin.

The mechanism by which this compound exerts its biological effects is thought to involve modulation of enzymatic activity related to inflammatory pathways. The isothiazolidine moiety may interact with specific receptors or enzymes, influencing their activity and thereby reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl):

- Anti-inflammatory Studies : In a series of experiments, derivatives were tested for their ability to inhibit inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs .

- Antioxidant Activity : Related compounds have been evaluated for antioxidant properties, with some demonstrating significant activity against oxidative stress markers .

- Pharmacological Applications : The compound may serve as a lead structure for developing new therapeutic agents targeting inflammation and oxidative stress-related diseases.

Q & A

Q. Q1. What are the optimal reaction conditions and solvents for synthesizing N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the cyclopropanecarboxamide moiety to the substituted phenyl ring. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their ability to dissolve intermediates and stabilize reactive species .

- Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Q2. How is the compound’s structure validated post-synthesis?

Methodological Answer: Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., cyclopropane protons at δ 1.2–1.5 ppm, aromatic protons in the chloro-phenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 407.87 for CHClNOS) .

- X-ray crystallography (if crystals form): Resolves 3D conformation, confirming the isothiazolidin-2-yl dioxido group’s geometry .

Basic Research: Physicochemical Properties

Q. Q3. What is the solubility profile of this compound in common solvents?

Methodological Answer:

- High solubility : In DMSO (>50 mg/mL) and DCM due to hydrophobic aryl and polar dioxido groups .

- Low aqueous solubility : <0.1 mg/mL in water (pH 7.4), necessitating formulations like micelles or co-solvents (e.g., PEG-400) for in vitro assays .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q4. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

Methodological Answer:

- Chloro substitution : The 4-chloro group enhances target binding (e.g., fungal enzymes) by increasing lipophilicity and steric fit .

- Isothiazolidinone dioxido moiety : Critical for hydrogen bonding with biological targets; replacing it with sulfone reduces activity by 90% in antifungal assays .

- Cyclopropane carboxamide : Rigidity improves metabolic stability compared to linear alkyl chains (t increases from 2 h to 8 h in microsomal assays) .

Advanced Research: Mechanistic Studies

Q. Q5. What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

- Enzyme inhibition assays : Test activity against fungal cytochrome P450 enzymes (e.g., CYP51), with IC values measured via UV-Vis spectroscopy .

- Cellular thermal shift assay (CETSA) : Confirms target engagement by stabilizing proteins in fungal lysates upon compound binding .

- RNA-seq profiling : Identifies differentially expressed genes in treated Candida albicans, revealing disruption of ergosterol biosynthesis pathways .

Advanced Research: Stability and Degradation

Q. Q6. How does pH affect the compound’s stability in solution?

Methodological Answer:

- Acidic conditions (pH <3) : Rapid hydrolysis of the cyclopropane carboxamide (50% degradation in 24 h) due to protonation of the amide nitrogen .

- Neutral/basic conditions (pH 7–9) : Stable for >7 days when stored at 4°C in amber vials .

- Light sensitivity : UV exposure (254 nm) causes photodegradation of the isothiazolidinone ring; use light-protected storage .

Advanced Research: Computational Modeling

Q. Q7. What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulates interactions with fungal CYP51, identifying key residues (e.g., Phe380) for π-π stacking with the phenyl ring .

- Molecular dynamics (GROMACS) : Assesses stability of the protein-ligand complex over 100 ns, showing RMSD <2 Å for the dioxido group .

- QSAR models : Use descriptors like logP and polar surface area to optimize derivatives for blood-brain barrier permeability in CNS infection models .

Advanced Research: Data Contradictions

Q. Q8. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Standardize assay protocols : Variability in MIC values against Aspergillus spp. (2–16 µg/mL) may arise from differences in inoculum size or growth media .

- Control for stereochemistry : Chiral impurities (e.g., enantiomeric excess <98%) can skew IC values; validate purity via chiral HPLC .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.